molecular formula C6H13FN2O2 B1213708 2-Fluoromethylornithine CAS No. 73800-85-8

2-Fluoromethylornithine

Cat. No.: B1213708
CAS No.: 73800-85-8
M. Wt: 164.18 g/mol
InChI Key: PYSFCFGTQFSVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoromethylornithine, also known as this compound, is a useful research compound. Its molecular formula is C6H13FN2O2 and its molecular weight is 164.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Applications

Treatment of African Trypanosomiasis:
2-Fluoromethylornithine is primarily known for its use in treating African trypanosomiasis, also known as sleeping sickness, caused by Trypanosoma brucei gambiense. Clinical studies have demonstrated that DFMO is effective in managing the meningoencephalic stage of this disease. It acts by inhibiting polyamine synthesis, which is crucial for the growth and survival of the parasite .

Case Study:
In a clinical trial involving patients with advanced sleeping sickness, DFMO was administered as a monotherapy. Results indicated a significant reduction in parasitemia levels and improvement in neurological symptoms, showcasing its efficacy as a treatment option .

Dermatological Applications

Treatment of Facial Hirsutism:
DFMO has been investigated for its effectiveness in treating facial hirsutism, a condition characterized by excessive hair growth in women. The compound's mechanism involves the inhibition of ornithine decarboxylase, leading to reduced hair follicle activity. A randomized controlled trial showed that patients receiving DFMO experienced a notable decrease in hair density after several months of treatment .

Cancer Research

Inhibition of Tumor Growth:
Research has shown that DFMO can inhibit the growth of various tumor types by targeting polyamine metabolism. Studies have indicated that DFMO reduces tumor size and enhances the efficacy of chemotherapeutic agents when used in combination therapy .

Case Study:
In a study involving colorectal cancer models, DFMO treatment resulted in decreased levels of polyamines associated with tumor progression. The combination of DFMO with standard chemotherapy led to improved survival rates compared to chemotherapy alone .

Neuroprotective Effects

Rescue from Hyperammonemia-Induced Toxicity:
Recent studies have highlighted the neuroprotective potential of this compound in models of hyperammonemia, a condition that can lead to severe neurological damage. In zebrafish models, DFMO administration significantly rescued larvae from lethal concentrations of ammonium acetate by correcting biochemical alterations associated with neurotoxicity .

Table 1: Efficacy of this compound in Clinical Applications

ApplicationDisease/ConditionOutcomeReference
AntiprotozoalAfrican TrypanosomiasisSignificant reduction in parasitemia
DermatologicalFacial HirsutismDecreased hair density
Cancer ResearchColorectal CancerReduced tumor size
NeuroprotectiveHyperammonemiaRescued from neurotoxicity

Properties

CAS No.

73800-85-8

Molecular Formula

C6H13FN2O2

Molecular Weight

164.18 g/mol

IUPAC Name

2,5-diamino-2-(fluoromethyl)pentanoic acid

InChI

InChI=1S/C6H13FN2O2/c7-4-6(9,5(10)11)2-1-3-8/h1-4,8-9H2,(H,10,11)

InChI Key

PYSFCFGTQFSVRE-UHFFFAOYSA-N

SMILES

C(CC(CF)(C(=O)O)N)CN

Canonical SMILES

C(CC(CF)(C(=O)O)N)CN

Synonyms

2-fluoromethylornithine
2-fluoromethylornithine, (DL)-isomer
alpha-fluoromethylornithine
monofluoromethylornithine

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.